(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound **(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin
Scientific Research Applications
Photophysical Properties and Frontier Orbitals
A study on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, similar in structural complexity to the compound , explored their photophysical properties and frontier orbitals. Through SCXRD analysis and DFT calculations, insights into the effects of solvent polarity, molecular structure, and interactions on self-assembly behaviors were gained. This research sheds light on the potential application of such compounds in materials science, particularly in the development of materials with specific photophysical properties (Percino et al., 2016).
Chemiluminescence and Molecular Packing Analysis
Another study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, revealing base-induced chemiluminescence. This work highlights the potential application of such compounds in the development of new chemiluminescent materials, which could have implications for bioimaging and sensors (Watanabe et al., 2010).
Synthesis and Reactivity Studies
Research on novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety offers insights into the efficient synthesis and reactivity of complex molecules with sulfonyl groups. Such studies are crucial for pharmaceutical development, where the sulfonyl moiety plays a significant role in medicinal chemistry (Chhakra et al., 2019).
Oxidation Reactions and Molecular Structure Analysis
Explorations into the oxidation of methoxy substituted benzyl phenyl sulfides have contributed to understanding the mechanisms of oxidation reactions involving sulfonyl and sulfoxide compounds. This research is relevant for synthetic chemistry, providing pathways for the synthesis of complex molecules (Lai et al., 2002).
Molecular Docking and Crystal Structure Studies
The crystal structure analysis of tetrazole derivatives, including compounds with sulfonyl groups, underscores the importance of structural studies in drug design. Molecular docking studies related to these compounds facilitate understanding their potential interactions with biological targets, which is crucial for the development of new pharmaceuticals (Al-Hourani et al., 2015).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2O4S/c1-32-19-4-2-3-13(9-17(11-28)34(30,31)16-7-5-15(23)6-8-16)20(19)33-21-18(24)10-14(12-29-21)22(25,26)27/h2-10,12H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXXJXXOZJDLMA-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.